molecular formula C19H13F B13420683 Benz(a)anthracene, 4-fluoro-10-methyl- CAS No. 2990-70-7

Benz(a)anthracene, 4-fluoro-10-methyl-

Cat. No.: B13420683
CAS No.: 2990-70-7
M. Wt: 260.3 g/mol
InChI Key: CDINAQYMBJWKKQ-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.

    Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other organic materials

Mechanism of Action

The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

CAS No.

2990-70-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

4-fluoro-10-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3

InChI Key

CDINAQYMBJWKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1

Origin of Product

United States

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